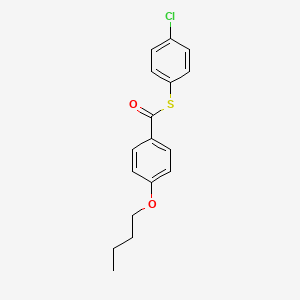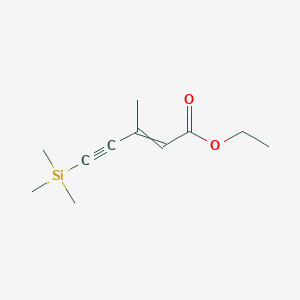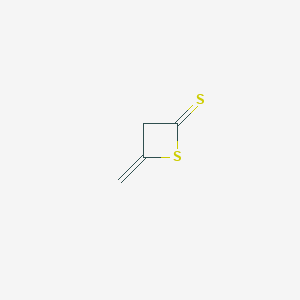
4-Methylidenethietane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidenethietane-2-thione is a chemical compound characterized by a four-membered ring structure containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylidenethietane-2-thione can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherifications: This involves the reaction of 1,3-dihaloalkanes with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds.
Ring Expansions and Contractions: These methods involve the transformation of larger or smaller ring structures into the desired thietane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidenethietane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Applications De Recherche Scientifique
4-Methylidenethietane-2-thione has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Methylidenethietane-2-thione involves its interaction with molecular targets and pathways in biological systems. It can disrupt membrane integrity and interfere with cellular processes, leading to its biological effects . The specific molecular targets and pathways depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietane: A four-membered ring compound containing sulfur.
Thiazolidine: A five-membered ring compound containing sulfur and nitrogen.
Dioxolane: A five-membered ring compound containing oxygen.
Uniqueness
4-Methylidenethietane-2-thione is unique due to its specific ring structure and the presence of a methylidene group, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
221215-97-0 |
|---|---|
Formule moléculaire |
C4H4S2 |
Poids moléculaire |
116.2 g/mol |
Nom IUPAC |
4-methylidenethietane-2-thione |
InChI |
InChI=1S/C4H4S2/c1-3-2-4(5)6-3/h1-2H2 |
Clé InChI |
FNTTZVOILGTUAA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



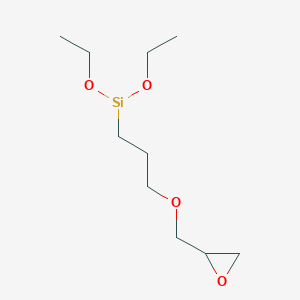

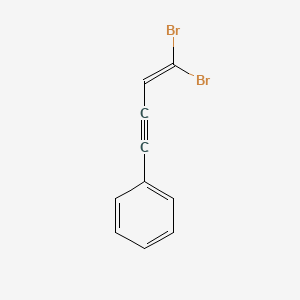
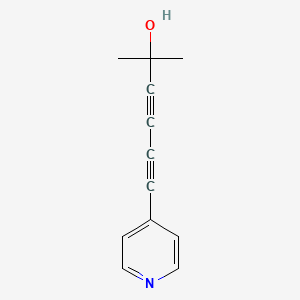
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
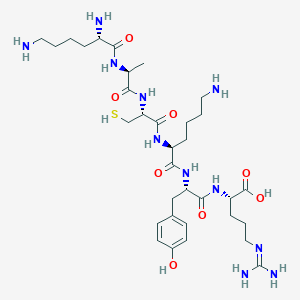
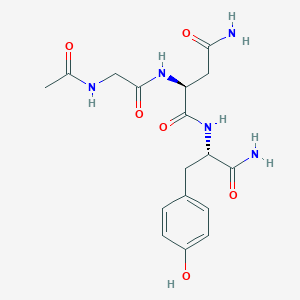
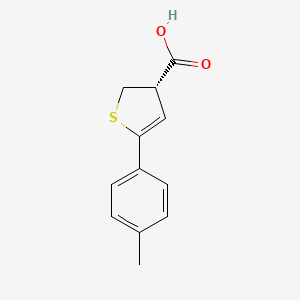
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)
